Advanced Synthetic Workflows: Harnessing Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Advanced Synthetic Workflows: Harnessing Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Executive Summary
In the landscape of modern medicinal chemistry and organic materials science, poly-substituted thiophenes serve as highly versatile scaffolds. They function as robust bioisosteres for phenyl rings in active pharmaceutical ingredients (APIs) and act as critical conductive moieties in organic semiconductors. Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate is a highly functionalized building block that offers a rigid, predictable steric environment and a highly reactive C(sp²)–Br handle primed for transition-metal-catalyzed cross-coupling.
This technical guide dissects the physicochemical properties, regioselective synthesis mechanisms, and downstream functionalization protocols for this specific thiophene derivative, providing researchers with field-proven, self-validating methodologies.
Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex reaction matrices. The presence of the heavy bromine atom significantly increases the lipophilicity of the molecule, while the ester and methoxy groups provide localized dipole moments.
| Property | Value |
| Chemical Name | Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate |
| CAS Registry Number | 123342-03-0[1],[2] |
| Molecular Formula | C8H9BrO3S[3] |
| Molecular Weight | 265.12 g/mol [3] |
| MDL Number | MFCD17012775[1],[3] |
| Typical Commercial Purity | ≥ 95%[1],[3] |
Mechanistic Synthesis & Regioselective Directing Effects
The synthesis of Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate from its unbrominated precursor (Methyl 3-methoxy-5-methylthiophene-2-carboxylate) is a masterclass in synergistic electronic directing effects.
In a poly-substituted aromatic system, predicting the site of electrophilic aromatic substitution (S_EAr) requires analyzing the "push-pull" electronics of existing substituents.
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The C2 Position: Blocked by the methyl ester group. This group is strongly electron-withdrawing (-M, -I), deactivating the ring but directing meta (to C4).
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The C3 Position: Occupied by the methoxy group. The oxygen lone pairs donate electron density into the ring via resonance (+M effect), strongly activating the ortho positions (C2 and C4). Since C2 is blocked, C4 becomes highly nucleophilic.
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The C5 Position: Occupied by the methyl group. This group donates electron density via hyperconjugation and inductive effects (+I), activating the ortho position (C4).
Because all directing effects synergistically point to the C4 position—and it is the only unsubstituted carbon on the thiophene ring—bromination is absolute in its regioselectivity. This allows for the use of mild brominating agents like N-Bromosuccinimide (NBS) rather than harsh elemental bromine (Br₂) complexes.
Fig 1. Regioselective electrophilic bromination directed by synergistic substituent effects.
Downstream Functionalization: Palladium Catalysis
The primary utility of CAS 123342-03-0 lies in its C4-bromo handle. The C(sp²)–Br bond in brominated thiophenes is highly susceptible to oxidative addition by palladium catalysts, making it a vastly superior and more reactive coupling partner compared to chlorinated analogues[4].
In Suzuki-Miyaura cross-coupling, this thiophene acts as the electrophile. Modern advancements in these couplings often utilize specialized Pd(0) systems or micellar aqueous conditions to achieve high turnover frequencies with thiophene substrates[5],[6]. The catalytic cycle relies on the rapid insertion of Pd(0) into the C-Br bond, followed by transmetalation with an organoboron species, and finally reductive elimination to forge the new C-C bond.
Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing the C4-bromo handle.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality explanations and self-validation checkpoints.
Protocol A: Regioselective Bromination (Synthesis of CAS 123342-03-0)
Objective: Convert Methyl 3-methoxy-5-methylthiophene-2-carboxylate to its 4-bromo derivative.
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Preparation: Dissolve 1.0 equivalent of the starting material in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
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Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
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Causality Check: Cooling suppresses homolytic radical cleavage pathways that could lead to unwanted bromination at the allylic C5-methyl group. It ensures the reaction proceeds strictly via the ionic Electrophilic Aromatic Substitution pathway.
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Reagent Addition: Add 1.05 equivalents of recrystallized N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Protect the flask from light.
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Reaction Evolution: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1). The starting material will consume, and a new, less polar (higher Rf ) UV-active spot will appear. The increased lipophilicity of the bromine atom causes the product to travel further up the silica plate.
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Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Arylate the C4 position using an arylboronic acid.
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Reagent Assembly: In a Schlenk flask, combine Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
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Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and Water. Sparge the biphasic mixture with Argon gas for 15-20 minutes.
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Causality Check: Dissolved oxygen must be rigorously excluded. O2 rapidly oxidizes the active 14-electron Pd(0) species into an inactive Pd(II) peroxo complex, which irreversibly halts the catalytic cycle and destroys the catalyst[6].
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Catalyst Introduction: Add Pd(PPh3)4 (0.05 eq) under a positive stream of argon. Seal the flask and heat to 90 °C for 12 hours.
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Self-Validation: Observe the reaction mixture. The formation of "palladium black" (a dark, insoluble precipitate on the flask walls) indicates catalyst decomposition. If this is observed prematurely (within the first hour), the degassing protocol was insufficient, and the reaction will likely stall.
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Purification: Cool to room temperature, separate the organic phase, concentrate, and purify via flash column chromatography to isolate the highly functionalized biaryl thiophene.
References
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Accela ChemBio. "123342-03-0,Methyl 4-Bromo-3-methoxy-5-methylthiophene-2". accelachem.com. Available at:[Link]
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MDPI. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air". mdpi.com. Available at:[Link]
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Frontiers. "An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers". frontiersin.org. Available at:[Link]
Sources
- 1. 123342-03-0|Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate: In Stock [parkwayscientific.com]
- 2. 123342-03-0|Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. accelachem.com [accelachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
